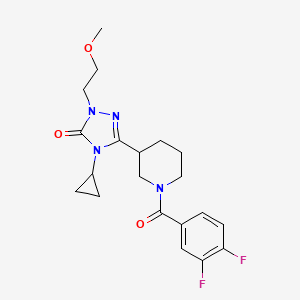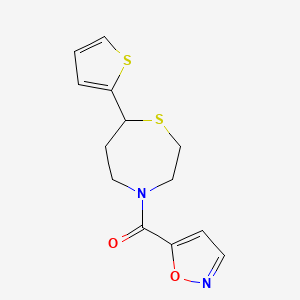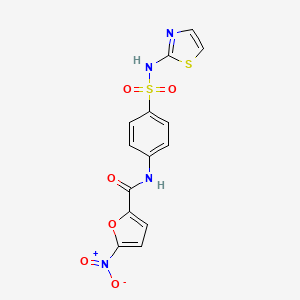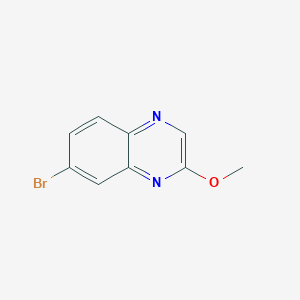
4-cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel heterocyclic molecule that is presumed to have biological activity due to the presence of several functional groups known to contribute to pharmacological properties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their analyses, which can be extrapolated to understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that may include the formation of rings, introduction of functional groups, and careful selection of reaction conditions to favor the desired product. For instance, the synthesis of a related compound with a piperidine moiety was achieved by reacting a precursor with specific reagents and was characterized using various spectroscopic techniques . This suggests that a similar approach could be employed for the synthesis of the compound of interest, with the potential use of 1H NMR, LC-MS, and possibly X-ray diffraction for structural confirmation.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be quite complex, with multiple rings and substituents influencing the overall conformation and stability. For example, the piperidine and morpholine rings in a related compound were found to adopt a chair conformation, which is a common and stable conformation for six-membered rings . Additionally, the presence of intra- and intermolecular hydrogen bonds can stabilize the molecule, as seen in the same study. These findings can be indicative of the structural aspects that might also be present in the compound under analysis, such as the potential for hydrogen bonding and preferred ring conformations.
Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups and molecular structure. The presence of a cyclopropyl group, as seen in a related compound , can influence the chemical behavior due to the ring strain and reactivity of this three-membered ring. Furthermore, the triazole moiety is known to participate in various chemical reactions, potentially acting as a ligand in coordination chemistry or undergoing nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. Polymorphism, which refers to the existence of a compound in more than one crystalline form, can significantly affect these properties . The different polymorphic forms can have varying stabilities, solubilities, and melting points, which are important considerations in the development of pharmaceuticals. The analysis of related compounds suggests that the compound of interest may also exhibit polymorphism, which would need to be characterized to understand its physical and chemical behavior fully.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Research has identified several 1,2,4-triazole derivatives with promising antimicrobial and antioxidant properties. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate activities against test microorganisms, highlighting the antimicrobial potential of triazole compounds Bektaş et al., 2007. Additionally, Raghavendra et al. (2016) reported on the synthesis of cyclopropane carboxylates and tetrahydrobenzo[b]thiophene carboxylates, showing significant antimicrobial and antioxidant activities, which could suggest the versatility of cyclopropane and triazole motifs in developing compounds with these activities Raghavendra et al., 2016.
Anticancer Activities
Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole, including their molecular docking studies against the EGFR enzyme, indicates their potential as anticancer agents. This research underscores the importance of structural analysis and enzyme binding affinity in developing anticancer therapeutics Karayel, 2021.
Crystal Structure and Biological Importance
The crystal structure of compounds with similar structural elements, such as those containing cyclopropyl and piperidinyl groups, can provide valuable insights into their biological significance and potential therapeutic applications. Thimmegowda et al. (2009) detailed the crystal structure of a bioactive heterocycle, emphasizing the role of structural characterization in understanding biological activity Thimmegowda et al., 2009.
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-(3,4-difluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O3/c1-29-10-9-25-20(28)26(15-5-6-15)18(23-25)14-3-2-8-24(12-14)19(27)13-4-7-16(21)17(22)11-13/h4,7,11,14-15H,2-3,5-6,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKRFASBFGNMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)


![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)


![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)


![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)